alpha-(1-Naphthyl)-4-piperidinemethanol
Description
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
naphthalen-1-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C16H19NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16-18H,8-11H2 |
InChI Key |
ZEUCSZSERPTSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Neuroleptic Activity
Alpha-(1-Naphthyl)-4-piperidinemethanol has been studied for its neuroleptic properties. Research indicates that compounds derived from this structure exhibit antipsychotic effects with a reduced tendency to induce extrapyramidal side effects, which are common with traditional antipsychotics. For instance, in experimental studies, doses as low as 0.3 mg/kg were effective in inhibiting amphetamine-induced toxicity in mice, showcasing its potential as a safer alternative for treating psychotic disorders .
Anticancer Potential
Recent investigations into naphthoquinone derivatives, including those related to this compound, suggest their efficacy in cancer treatment. These compounds have been shown to inhibit cancer cell proliferation and may serve as lead compounds for developing new anticancer therapies . The synthesis of various derivatives has yielded promising results, indicating the need for further studies on their biological activities.
Neuropharmacology
Dopamine Receptor Interaction
The compound's interaction with dopamine receptors is of particular interest. It has been noted that this compound can modulate dopaminergic activity, making it a candidate for treating disorders like schizophrenia and Parkinson's disease. Studies demonstrate that it can inhibit behavioral effects induced by dopamine agonists, indicating its potential role in managing symptoms associated with these conditions .
Synthetic Methodologies
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various piperidine derivatives. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects. For example, the synthesis of sulfonamide and oxadiazole derivatives from this compound has been reported, leading to new candidates for anticancer agents . The methodologies employed in these syntheses often involve straightforward reactions under mild conditions, making them suitable for large-scale production.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles of 4-Piperidinemethanol Derivatives
- Azacyclonol: Replacing the naphthyl group with diphenyl moieties shifts the pharmacological profile toward anxiolytic activity, likely due to improved steric compatibility with central nervous system (CNS) receptors .
- Combretastatin Analogs: Derivatives with 4-piperidinemethanol substituents exhibit reduced anticancer activity compared to those with morpholine or piperazine, highlighting the impact of nitrogen-containing groups on bioactivity .
- R (+)-Dimethoxy-phenyl Derivative: The dimethoxy-phenyl group enhances hypnotic effects, demonstrating how electron-donating substituents fine-tune therapeutic applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The naphthyl group in this compound increases logP compared to Azacyclonol, correlating with lower solubility. This trade-off between lipophilicity and solubility is critical in optimizing pharmacokinetics .
Preparation Methods
Key Steps
-
Synthesis of 4-Piperidinemethanol
-
Oxidation to 4-Piperidinone
-
Grignard Addition
| Parameter | Value | Source |
|---|---|---|
| Grignard Reagent | 1-Naphthyl MgBr | |
| Solvent | THF | |
| Temperature | −78°C → RT | |
| Reaction Time | 2 hours |
Friedel-Crafts Alkylation
This method employs electrophilic alkylation of the piperidine ring with a naphthyl-derived electrophile.
Key Steps
-
Preparation of Naphthyl Halide
-
Reagent : 1-Naphthol → 1-Bromonaphthalene via bromination (Br₂/FeBr₃).
-
-
Alkylation of 4-Piperidinemethanol
Reductive Amination
This strategy involves coupling a naphthyl aldehyde with 4-piperidinemethanol under reductive conditions.
Key Steps
-
Synthesis of Naphthyl Aldehyde
-
Reagent : 1-Naphthylmethylamine → oxidation to aldehyde (e.g., PCC).
-
-
Reductive Amination
Catalytic Hydrogenation
This method targets the reduction of naphthyl-substituted piperidine derivatives.
Key Steps
-
Synthesis of Naphthyl-Piperidine Ketone
-
Reagent : 1-Naphthyl chloride + 4-piperidinemethanol (protected as a ketone).
-
-
Hydrogenation
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Grignard | High yield, straightforward steps | Steric hindrance from naphthyl group |
| Friedel-Crafts | Direct alkylation | Harsh conditions (AlCl₃) |
| Reductive Amination | Mild conditions | Moderate yields, side products |
| Hydrogenation | Clean reduction | Requires pre-functionalized substrate |
| Suzuki | High regioselectivity | Unproven for this substrate |
Optimization Strategies
-
Protecting Groups :
-
Catalyst Selection :
-
Solvent Choice :
-
Temperature Control :
Q & A
Q. How is alpha-(1-Naphthyl)-4-piperidinemethanol synthesized in laboratory settings, and what analytical methods confirm its purity?
Methodological Answer: Synthesis typically involves a multi-step organic reaction, starting with the condensation of 1-naphthol with a piperidine precursor. For example, chiral resolution techniques (e.g., asymmetric catalysis) may be employed to isolate enantiomers, as seen in structurally similar compounds like R-(+)-alpha-(2,3-dimethoxyphenyl)-4-piperidinemethanol derivatives . Post-synthesis, purity is confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy (¹H and ¹³C) to verify structural integrity. Mass spectrometry (MS) further ensures molecular weight accuracy .
Q. What safety precautions are necessary when handling this compound in laboratory experiments?
Methodological Answer: Refer to Safety Data Sheets (SDS) for piperidinemethanol analogs, which recommend:
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Acute toxicity data from structurally related compounds (e.g., naphthalene derivatives) suggest potential respiratory and dermal irritation, necessitating strict adherence to institutional safety protocols .
Advanced Research Questions
Q. How does this compound interact with serotonin receptors, and what experimental models are used to study these interactions?
Methodological Answer: The compound’s naphthyl group may confer affinity for 5-HT receptors (e.g., 5-HT2A/2C), similar to M100,907, a selective 5-HT2A antagonist . Experimental approaches include:
- Radioligand binding assays : Use [³H]-ketanserin to quantify receptor affinity in rat cortical membranes.
- In vivo behavioral models : Employ drug-discrimination paradigms in rodents to assess functional antagonism.
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human 5-HT2A receptors.
Q. What strategies address discrepancies in receptor binding affinity data for this compound across different studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or tissue sources. To resolve these:
- Standardize protocols : Use identical cell lines (e.g., CHO-K1) and ligand concentrations.
- Control for enantiomeric purity : Chiral HPLC ensures no contamination by inactive stereoisomers.
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers and confounding variables .
Q. How can researchers design in vivo studies to assess the neuropharmacological effects of this compound?
Methodological Answer:
- Animal models : Use male Wistar rats (n=8–12/group) to test dose-dependent effects on locomotion or prepulse inhibition (PPI).
- Dosing regimen : Administer intraperitoneally (IP) at 0.5–2 mg/kg, referencing pharmacokinetic data from similar piperidine derivatives.
- Behavioral endpoints : Quantify changes using automated tracking software (e.g., EthoVision) and validate with immunohistochemistry for c-Fos expression in brain regions like the prefrontal cortex .
Q. What computational methods predict the metabolic pathways of this compound, and how are these validated experimentally?
Methodological Answer:
- In silico tools : Use SwissADME or Meteor Nexus to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
- In vitro validation : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS.
- Toxicogenomics : Compare results with toxicological frameworks for naphthalene derivatives, which highlight hepatic CYP450-mediated oxidation as a key pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
